molecular formula C24H21ClF2N4O5 B610533 2-[5-[(6-chloro-7-methylindol-3-ylidene)methyl]-4-hydroxy-2-oxo-1H-imidazol-3-yl]-2-(3,4-difluorophenyl)-N-(1,3-dihydroxypropan-2-yl)acetamide CAS No. 1416663-77-8

2-[5-[(6-chloro-7-methylindol-3-ylidene)methyl]-4-hydroxy-2-oxo-1H-imidazol-3-yl]-2-(3,4-difluorophenyl)-N-(1,3-dihydroxypropan-2-yl)acetamide

Cat. No. B610533
M. Wt: 518.9
InChI Key: ZFYQBPVMECJUBO-GXHLCREISA-N
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Description

RO-5963 is an inhibitor of the interaction of both MDM2 and MDMX with p53.

Scientific Research Applications

Anticancer Activity

One significant application of this compound is in the field of anticancer research. For instance, a study focused on synthesizing and investigating the anticancer activity of various 1H-inden-1-one substituted acetamide derivatives, one of which has structural similarities to the compound . This research revealed that certain derivatives exhibited notable growth inhibition against various cancer cell lines, including leukemia, non-small cell lung cancer, and breast cancer (Karaburun et al., 2018)(Karaburun et al., 2018).

Antimicrobial and Anti-Inflammatory Properties

Studies also suggest potential antimicrobial and anti-inflammatory properties associated with similar compounds. For example, various acetamide derivatives have been synthesized and found to possess significant antibacterial activity (Ramalingam et al., 2019)(Ramalingam et al., 2019). Additionally, some derivatives have demonstrated anti-inflammatory activity, further highlighting the potential therapeutic applications of this class of compounds (Sunder et al., 2013)(Sunder et al., 2013).

Potential in Drug Development

The synthesis and metabolic studies of related compounds suggest their potential utility in drug development. These studies often involve evaluating the in vitro and in vivo metabolism of novel compounds to understand their biological activity and potential as therapeutic agents. For instance, research on the metabolism of KR-31831, a compound with some structural resemblance, provided insights into its potential as an antiangiogenic agent (Kim et al., 2005)(Kim et al., 2005).

Coordination Complexes and Antioxidant Activity

The compound's structural features may also make it suitable for forming coordination complexes with potential antioxidant activities. Studies involving similar compounds, such as pyrazole-acetamide derivatives, have shown that these can form coordination complexes with metals, demonstrating significant antioxidant activity (Chkirate et al., 2019)(Chkirate et al., 2019).

properties

IUPAC Name

2-[5-[(6-chloro-7-methylindol-3-ylidene)methyl]-4-hydroxy-2-oxo-1H-imidazol-3-yl]-2-(3,4-difluorophenyl)-N-(1,3-dihydroxypropan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClF2N4O5/c1-11-16(25)4-3-15-13(8-28-20(11)15)7-19-23(35)31(24(36)30-19)21(22(34)29-14(9-32)10-33)12-2-5-17(26)18(27)6-12/h2-8,14,21,32-33,35H,9-10H2,1H3,(H,29,34)(H,30,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYMUYSGUSHEPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=CC2=CC3=C(N(C(=O)N3)C(C4=CC(=C(C=C4)F)F)C(=O)NC(CO)CO)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClF2N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 136683438

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-[(6-chloro-7-methylindol-3-ylidene)methyl]-4-hydroxy-2-oxo-1H-imidazol-3-yl]-2-(3,4-difluorophenyl)-N-(1,3-dihydroxypropan-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[5-[(6-chloro-7-methylindol-3-ylidene)methyl]-4-hydroxy-2-oxo-1H-imidazol-3-yl]-2-(3,4-difluorophenyl)-N-(1,3-dihydroxypropan-2-yl)acetamide
Reactant of Route 3
2-[5-[(6-chloro-7-methylindol-3-ylidene)methyl]-4-hydroxy-2-oxo-1H-imidazol-3-yl]-2-(3,4-difluorophenyl)-N-(1,3-dihydroxypropan-2-yl)acetamide
Reactant of Route 4
2-[5-[(6-chloro-7-methylindol-3-ylidene)methyl]-4-hydroxy-2-oxo-1H-imidazol-3-yl]-2-(3,4-difluorophenyl)-N-(1,3-dihydroxypropan-2-yl)acetamide
Reactant of Route 5
2-[5-[(6-chloro-7-methylindol-3-ylidene)methyl]-4-hydroxy-2-oxo-1H-imidazol-3-yl]-2-(3,4-difluorophenyl)-N-(1,3-dihydroxypropan-2-yl)acetamide
Reactant of Route 6
2-[5-[(6-chloro-7-methylindol-3-ylidene)methyl]-4-hydroxy-2-oxo-1H-imidazol-3-yl]-2-(3,4-difluorophenyl)-N-(1,3-dihydroxypropan-2-yl)acetamide

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